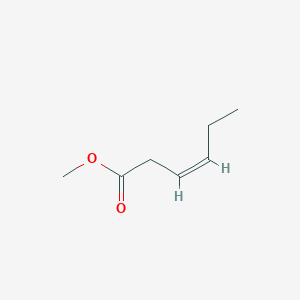

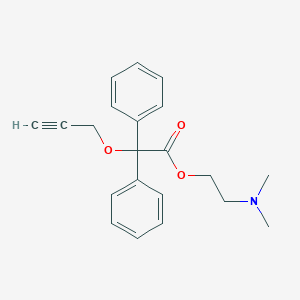

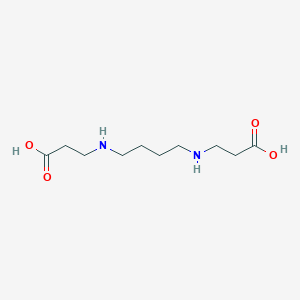

![molecular formula C12H10N2 B083889 4-Methyl-9h-pyrido[2,3-b]indole CAS No. 13174-97-5](/img/structure/B83889.png)

4-Methyl-9h-pyrido[2,3-b]indole

Übersicht

Beschreibung

4-Methyl-9h-pyrido[2,3-b]indole, also known as 1-Methyl-β-carboline, Harman, Harmane, and several other names , is a compound with the molecular formula C12H10N2 . It is a major representative of heterocyclic aromatic amines, a group of mutagenic and carcinogenic substances .

Synthesis Analysis

A manganese dioxide mediated one-pot method has been used for the synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate . This method starts with an activated alcohol and consists of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation . This process has been used as the key step in the synthesis of alangiobussinine and a closely related analogue .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an indole ring . The molecular weight of this compound is 182.2212 .Chemical Reactions Analysis

The formation of the β-carboline ring system in nature is well understood and biosynthetically has been shown to proceed by means of either a Pictet–Spengler or a Bischler–Napieralski cyclization followed by an oxidative dehydrogenation process .Wissenschaftliche Forschungsanwendungen

Mutagenicity in Pyrolysis Products : 4-Methyl-9H-pyrido[2,3-b]indole has been identified as a potent mutagen in various studies. For instance, it was isolated from the pyrolysis products of soybean globulin and shown to be mutagenic towards specific bacterial strains (Yoshida et al., 1978).

Presence in Thermally Processed Meat : This compound has been implicated in various human diseases, such as Parkinson's disease and cancer, due to its formation during the heating of protein-rich food. Analytical methodologies like LC-MS and LC-MS/MS are used for its detection in foodstuffs (Crotti et al., 2010).

Corrosion Inhibition : Studies have explored the use of this compound derivatives as corrosion inhibitors for steel in acidic environments, showing that they are effective in this application (Lebrini et al., 2010).

Analysis in Meat and Cigarette Smoke : It has been quantified in commercial meat samples and cigarette smoke, indicating its widespread presence in everyday products and raising concerns about its health implications (de Andrés et al., 2010).

Potential Antidiabetic Agent : Derivatives of this compound have been synthesized and tested for antidiabetic activity, showing potential as therapeutic agents (Choudhary et al., 2011).

DNA Interactions : The interaction of this compound derivatives with DNA has been studied, revealing significant fluorescence quenching and changes in absorption spectra, indicating potential DNA intercalation (Hayashi et al., 1977).

Synthesis for Further Biological Studies : The synthesis of this compound for further study on its biological activities such as carcinogenicity has been a focus in some research, underscoring the importance of understanding its effects (Matsumoto et al., 1979).

Wirkmechanismus

While the specific mechanism of action for 4-Methyl-9h-pyrido[2,3-b]indole is not mentioned in the search results, it is known that carbolines, a class of compounds to which this compound belongs, have been shown to be active against Alzheimer’s disease, bacterial infection, inflammation, HIV and AIDS, and various forms of cancers .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methyl-9H-pyrido[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-8-6-7-13-12-11(8)9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOULEPPXLEANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927336 | |

| Record name | 4-Methyl-9H-pyrido[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13174-97-5 | |

| Record name | 4-Methyl-alpha-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-9H-pyrido[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

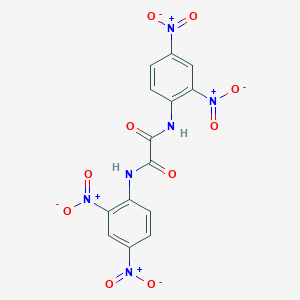

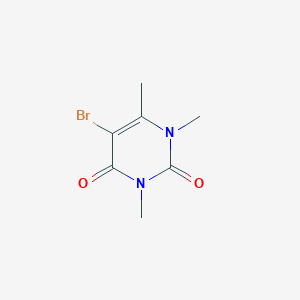

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)

![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)